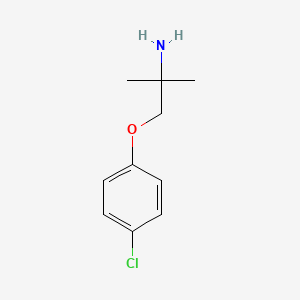
1-(4-Chlorophenoxy)-2-methylpropan-2-amine
概要
説明
The compound “1-(4-Chlorophenoxy)-2-methylpropan-2-amine” is a derivative of phenoxy compounds, which are widely used in agriculture as herbicides . The best known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 1-chloro-4-methylphthalazine, was synthesized by treating 4-chlorophenol with KOH to generate the phenoxy ion that reacts, in situ, with compound 1 to form nitroether .
Molecular Structure Analysis
The molecular structure of a related compound, 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone, has been studied . It was found to have an orthorhombic crystal structure .
Chemical Reactions Analysis
A kinetic-spectrophotometric method was developed for the trace determination of 2-methyl-4-chlorophenoxyacetic acid in baby teas and baby food samples .
Physical and Chemical Properties Analysis
A related compound, 1,2-Propanediol, 3-(4-chlorophenoxy)-, has a molecular weight of 202.63 and is stored at 4°C, protected from light .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Analogues and Derivatives : Research includes the synthesis of various analogues and derivatives of similar compounds, offering insights into potential applications and modifications of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine. For instance, studies have explored the synthesis of monomethylthio analogues of related amines, indicating potential pathways for creating new compounds with varied properties (Jacob et al., 1977).
Polymeric Protecting Groups : Research on polymeric protecting groups involving similar chemical structures has been conducted, highlighting the potential use of this compound in polymer science. This includes studies on polymerizable urea compounds with related functional groups, emphasizing its relevance in macromolecular chemistry (Gormanns & Ritter, 1993).
Biological and Pharmacological Research
Receptor Interactions and Biological Activity : Studies have been conducted on compounds with structural similarities to this compound, examining their interactions with biological receptors. For instance, research on 2-(4-Chlorophenyl)-3-nitropropan-1-amine, a structurally related compound, provides insights into its agonistic activity on GABA receptors, which could be relevant for understanding the biological activity of this compound (Abbenante et al., 1994).
Molecular Interactions and Binding Studies : Research involving compounds structurally related to this compound, such as studies on halogen bonding interactions in ligands, can provide valuable insights into its potential molecular interactions and binding mechanisms. This includes studies on the binding modes of similar compounds using X-ray crystallography, DFT calculation, and molecular docking approaches (He et al., 2020).
Environmental and Agricultural Applications
- Herbicidal Activities : Investigations into the herbicidal activities of compounds structurally related to this compound have been carried out. This includes the synthesis and evaluation of similar compounds for their effectiveness in controlling weed growth, suggesting potential agricultural applications (Peng et al., 2013).
作用機序
Phenoxy herbicides, such as MCPA, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth (“growing to death”). Thus, when applied to monocotyledonous crops such as wheat or maize (corn), they selectively kill broad-leaf weeds, leaving the crops relatively unaffected .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenoxy)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWCAPKSXWHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



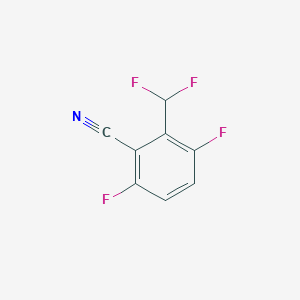
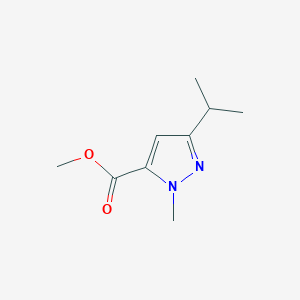
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)
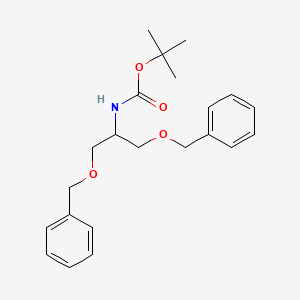
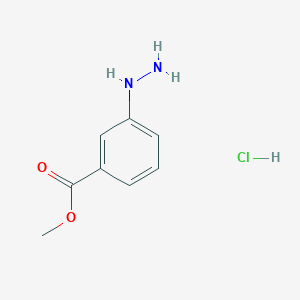
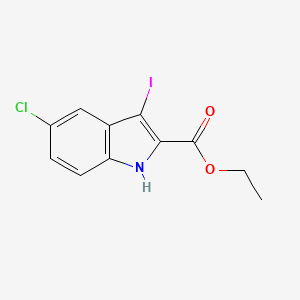

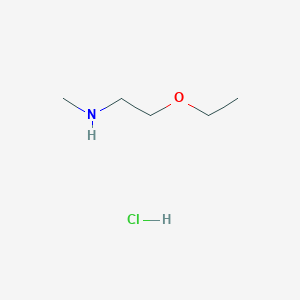
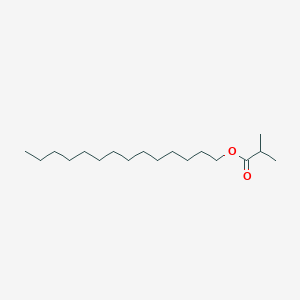
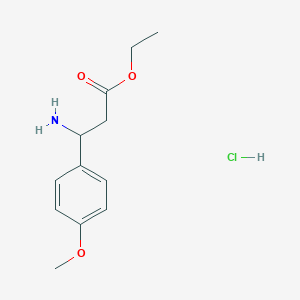
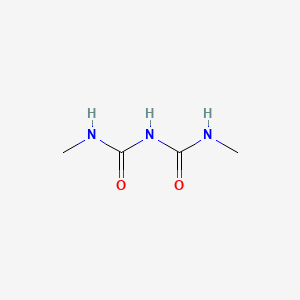

![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
